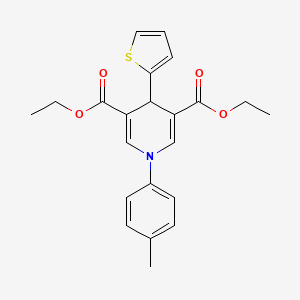![molecular formula C26H21ClN2O3 B11653394 Propyl 4-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11653394.png)
Propyl 4-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system substituted with a chlorophenyl group and an amido benzoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
-
Step 1: Synthesis of 2-(2-chlorophenyl)quinoline
Reagents: 2-chlorobenzaldehyde, aniline, and a suitable catalyst.
Conditions: Reflux in ethanol.
Reaction: Condensation followed by cyclization to form the quinoline ring.
-
Step 2: Formation of the amido benzoate moiety
Reagents: 4-aminobenzoic acid, propyl alcohol, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Room temperature.
Reaction: Formation of the amide bond.
-
Step 3: Coupling of the quinoline and benzoate moieties
Reagents: 2-(2-chlorophenyl)quinoline and the synthesized amido benzoate.
Conditions: Palladium catalyst, base, and solvent.
Reaction: Suzuki–Miyaura coupling to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The quinoline ring system is known to interact with DNA and enzymes, leading to inhibition of DNA synthesis and enzyme activity . This compound may also interact with cell membrane receptors, affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Another quinoline derivative with similar biological activities.
4-(2-Chlorophenyl)quinoline: A simpler quinoline derivative with antimicrobial properties.
Uniqueness
PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the propyl group and the amido benzoate moiety enhances its solubility and potential interactions with biological targets.
属性
分子式 |
C26H21ClN2O3 |
|---|---|
分子量 |
444.9 g/mol |
IUPAC 名称 |
propyl 4-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H21ClN2O3/c1-2-15-32-26(31)17-11-13-18(14-12-17)28-25(30)21-16-24(20-8-3-5-9-22(20)27)29-23-10-6-4-7-19(21)23/h3-14,16H,2,15H2,1H3,(H,28,30) |
InChI 键 |
PFYSKXUPHZTEPO-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11653312.png)
![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653316.png)
![3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11653323.png)
![5-(3-chloro-2-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11653326.png)


![4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/structure/B11653345.png)

![N-{3-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B11653362.png)
![2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653368.png)

![Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B11653390.png)
![(5E)-3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653398.png)
![[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate](/img/structure/B11653405.png)
